![molecular formula C26H23BrN2O B3982051 6-bromo-N-(diphenylmethyl)-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide](/img/structure/B3982051.png)
6-bromo-N-(diphenylmethyl)-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide
Overview
Description
6-bromo-N-(diphenylmethyl)-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, also known as BRD0705, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 6-bromo-N-(diphenylmethyl)-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide is not fully understood, but it is thought to act through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and cell proliferation. Additionally, this compound has been found to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis. In neurodegenerative disorders, this compound has been found to protect against oxidative stress and to have neuroprotective properties. Additionally, this compound has been shown to have anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 6-bromo-N-(diphenylmethyl)-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide in lab experiments is its high purity and well-characterized synthesis method. Additionally, it has been extensively studied for its potential therapeutic properties, making it a promising candidate for further research. However, one limitation is that the mechanism of action is not fully understood, which may hinder further development of this compound as a therapeutic agent.
Future Directions
There are several future directions for research on 6-bromo-N-(diphenylmethyl)-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide. One area of interest is its potential use in combination therapies for cancer and other diseases. Additionally, further investigation into the mechanism of action could provide insights into its potential therapeutic applications. Finally, the development of more potent and selective analogs of this compound could lead to the development of more effective therapeutic agents.
Scientific Research Applications
6-bromo-N-(diphenylmethyl)-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide has been investigated for its potential use in treating a variety of diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to have anti-proliferative effects on cancer cells and to induce apoptosis. In neurodegenerative disorders, this compound has been found to protect against oxidative stress and to have neuroprotective properties. Additionally, this compound has been shown to have anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
properties
IUPAC Name |
N-benzhydryl-6-bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrN2O/c27-19-14-15-23-22(16-19)20-12-7-13-21(25(20)28-23)26(30)29-24(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-11,14-16,21,24,28H,7,12-13H2,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFOHUPFWMDBAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.